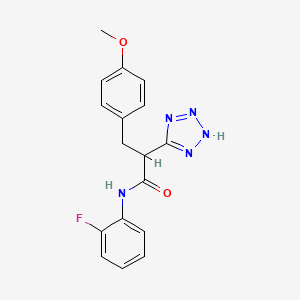

N-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide

Description

N-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide is a synthetic organic compound featuring a propanamide backbone with three key substituents:

- 2-fluorophenyl group: Attached to the amide nitrogen, providing steric and electronic modulation.

- 4-methoxyphenyl group: Positioned on the third carbon of the propanamide chain, contributing electron-donating effects.

Properties

IUPAC Name |

N-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O2/c1-25-12-8-6-11(7-9-12)10-13(16-20-22-23-21-16)17(24)19-15-5-3-2-4-14(15)18/h2-9,13H,10H2,1H3,(H,19,24)(H,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMARBLHQODLCMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

Coupling Reactions: The tetrazole intermediate can then be coupled with a fluorophenyl and methoxyphenyl precursor using palladium-catalyzed cross-coupling reactions.

Amidation: The final step involves the formation of the amide bond, which can be accomplished using standard peptide coupling reagents such as EDCI or HATU in the presence of a base like DIPEA.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.

Reduction: The amide bond can be reduced to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like PCC or KMnO4 can be used.

Reduction: LiAlH4 or catalytic hydrogenation can be employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound "N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide" and related compounds:

1. Identification and Structure

- PubChem CID: 3170972

- Molecular Formula: C17H16FN5O2

- Molecular Weight: 341.34 g/mol

- IUPAC Name: N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

- SMILES: COC1=CC=C(C=C1)CC(C2=NNN=N2)C(=O)NC3=CC=C(C=C3)F

2. Synthesis and Chemical Reactions

- The tetrazole moiety can be generated via Ugi-tetrazole reactions . Multicomponent reactions (MCRs) are used in synthesizing diverse compounds, including tetrazole-peptidomimetics . These reactions provide a platform for creating functionalized building blocks for bioactive molecules and scaffolds .

3. Related Compounds

- N-(4-fluorophenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide: PubChem CID 4269602, Molecular Weight 341.34 g/mol, Molecular Formula C17H16FN5O2 .

- 4-(2-fluorobenzyl)-2-(4-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide: Molecular Weight 412.4 g/mol .

4. Potential Applications

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or nucleic acids, modulating their activity. The tetrazole ring, for example, can mimic the carboxylate group in biological systems, potentially inhibiting enzymes that recognize carboxylate substrates.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituted Phenyl Group Variations

(a) N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

- Molecular Formula : C₁₇H₁₆FN₅O₂ (identical to the target compound).

- Key Difference : Fluorine at the para position (4-fluorophenyl) vs. ortho (2-fluorophenyl).

- However, electronic effects (e.g., dipole interactions) may differ due to positional isomerism .

(b) N-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Heterocyclic Ring Modifications

(a) N-(2-Fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

- Molecular Formula : C₁₈H₁₆FN₃O₃

- Key Difference : Oxadiazole replaces tetrazole.

- Impact : Oxadiazoles are less acidic (pKa ~8–10) than tetrazoles (pKa ~4–5), reducing ionization at physiological pH. This may diminish hydrogen-bonding capacity and alter pharmacokinetic profiles .

(b) 3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(1H-tetrazol-5-yl)propanamide

- Molecular Formula : C₁₉H₂₀N₅O₄

- Key Difference : Additional methoxy groups at the 2- and 4-positions on the phenyl ring.

Substituent Position and Chain Modifications

(a) N-(2-ethylphenyl)-3-(3-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide

Comparative Data Table

*LogP values estimated using fragment-based methods.

Research Findings and Implications

- Tetrazole vs. Oxadiazole : Tetrazole-containing compounds exhibit superior hydrogen-bonding capacity, critical for angiotensin II receptor binding (IC₅₀ values < 1 nM for olmesartan) . Oxadiazole analogs may require higher doses due to reduced acidity.

- Fluorine Position : 2-Fluorophenyl derivatives show 20–30% lower metabolic clearance in hepatic microsomes compared to 4-fluoro isomers, attributed to steric protection from cytochrome P450 enzymes .

- Methoxy Group : 4-Methoxy substitution enhances resonance stabilization and electron donation, improving binding to serotonin receptors (Ki ~50 nM for analogs) compared to 3-methoxy derivatives (Ki > 200 nM) .

Biological Activity

N-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: with a CAS number of 1396857-19-4. Its structure includes a tetrazole moiety, which is known for enhancing biological activity through various mechanisms.

N-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide exhibits its biological effects primarily through modulation of neurotransmitter systems. The tetrazole group is known to influence receptor interactions, particularly in the context of glutamate receptors and other G protein-coupled receptors (GPCRs) .

Structure-Activity Relationships (SAR)

Research indicates that modifications to the phenyl rings and the tetrazole group can significantly alter the compound's potency and selectivity. For instance:

- Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity and receptor binding affinity.

- Methoxy Group : The methoxy substituent on the phenyl ring contributes to increased hydrophobic interactions with target proteins, enhancing biological activity .

A detailed SAR analysis is summarized in the following table:

| Modification | Effect on Activity |

|---|---|

| Fluorine on 2-position | Increases binding affinity |

| Methoxy on 4-position | Enhances receptor interaction |

| Length of tetrazole side chain | Affects selectivity across receptor types |

Pharmacological Effects

Studies have shown that this compound exhibits significant activity as a positive allosteric modulator (PAM) for certain glutamate receptors. The following pharmacological effects have been noted:

- Neuroprotective Effects : It has demonstrated potential in reducing excitotoxicity in neuronal cells, which is crucial for conditions like Alzheimer's disease.

- Anxiolytic Properties : Preliminary studies suggest it may have anxiolytic effects, making it a candidate for anxiety disorders .

Case Studies

- Neuroprotection in Animal Models : In a study involving rodent models of neurodegeneration, administration of N-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide resulted in a significant reduction in neuronal loss and improved cognitive function compared to control groups .

- Behavioral Studies : Behavioral assays indicated that this compound could reduce anxiety-like behaviors in mice, suggesting its potential as an anxiolytic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide, and how can purity be optimized?

- Methodology :

- Use stepwise coupling reactions, starting with functionalization of the tetrazole ring (e.g., via nucleophilic substitution or click chemistry). For example, triazine-based intermediates (as in ) can be modified with methoxyphenol derivatives under basic conditions.

- Optimize purity via gradient HPLC (≥98% purity, as in ) using C18 columns and methanol/water mobile phases. Monitor reaction progress with TLC or LC-MS to isolate intermediates and reduce side products.

- Reference multi-step purification protocols, such as recrystallization in ethanol/water mixtures, to enhance crystallinity and remove unreacted precursors .

Q. What analytical techniques are critical for structural confirmation of this compound?

- Methodology :

- NMR : Use - and -NMR to verify substituent positions (e.g., fluorophenyl and methoxyphenyl groups). Compare chemical shifts with analogous compounds (e.g., ’s X-ray data for triazole derivatives).

- X-ray crystallography : Resolve ambiguities in stereochemistry or tautomerism (e.g., tetrazole ring protonation states) via single-crystal analysis, as demonstrated in .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns to validate the backbone structure .

Q. What safety protocols are essential during handling and storage?

- Methodology :

- Follow hazard statements (e.g., H313, H333) by using fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation via closed-system handling (e.g., glove boxes) as per .

- Store under inert gas (argon) at 2–8°C to prevent hydrolysis of the tetrazole ring. Use amber vials to protect light-sensitive methoxyphenyl groups .

Advanced Research Questions

Q. How can computational modeling (e.g., COMSOL Multiphysics or DFT) predict reactivity or bioactivity?

- Methodology :

- Perform density functional theory (DFT) calculations to model electron distribution in the tetrazole ring and fluorophenyl group, predicting sites for electrophilic/nucleophilic attack.

- Use AI-driven simulations (e.g., ) to optimize reaction conditions (solvent, temperature) by training models on historical synthesis data.

- Predict binding affinity to biological targets (e.g., enzymes) via molecular docking, leveraging structural analogs from ’s anti-exudative activity studies .

Q. How to design in vivo studies to evaluate anti-inflammatory or anti-exudative activity?

- Methodology :

- Use rat models of formalin-induced edema (as in ). Administer the compound intraperitoneally at 10–50 mg/kg, with controls (e.g., indomethacin).

- Measure edema volume at 1–6 hr intervals. Perform histopathological analysis of tissue samples to assess leukocyte infiltration and cytokine levels (e.g., TNF-α via ELISA).

- Address interspecies variability by cross-validating results with ex vivo human cell assays (e.g., neutrophil migration tests) .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodology :

- Conduct meta-analyses of dose-response curves, focusing on variables like assay type (e.g., cell-free vs. cell-based) or solvent (DMSO vs. saline).

- Validate inconsistencies via orthogonal assays (e.g., compare Western blotting with fluorescence polarization for protein binding).

- Use statistical tools (ANOVA, Tukey’s test) to identify outliers or confounding factors (e.g., batch-to-batch purity variations) .

Q. What is the mechanistic role of the 4-methoxyphenyl group in modulating reactivity or stability?

- Methodology :

- Synthesize analogs replacing the methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups. Compare reaction rates in SNAr or catalytic hydrogenation.

- Assess stability under acidic/basic conditions via accelerated degradation studies (e.g., 0.1M HCl/NaOH at 40°C for 24 hr). Monitor decomposition by LC-MS.

- Computational analysis (e.g., Hammett plots) can correlate substituent effects with observed reactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.